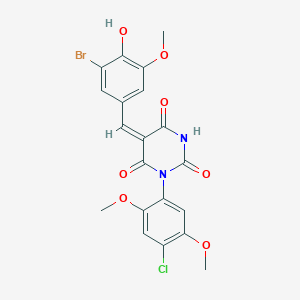![molecular formula C25H30N2O2 B3917566 4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide](/img/structure/B3917566.png)
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide
Descripción general
Descripción
4-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-[1-(2-phenylethyl)-3-piperidinyl]benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. This compound is commonly referred to as HMBPP and is a synthetic analog of a naturally occurring compound called (E)-4-Hydroxy-3-methyl-but-2-enyl pyrophosphate (HMB-PP).
Mecanismo De Acción
The mechanism of action of HMBPP is not fully understood, but it is believed to involve the inhibition of an enzyme called isoprenoid synthase. This enzyme is involved in the synthesis of isoprenoids, which are essential for the growth and proliferation of cancer cells. By inhibiting this enzyme, HMBPP may be able to stop the growth of cancer cells.
Biochemical and Physiological Effects:
HMBPP has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory and immunomodulatory effects. These effects may make it useful in the treatment of a variety of diseases, including autoimmune disorders and inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using HMBPP in lab experiments is its specificity. Because it targets a specific enzyme, it is less likely to have off-target effects that could interfere with the results of experiments. However, one limitation of using HMBPP is that it is a synthetic analog of a naturally occurring compound, which may limit its applicability to certain types of experiments.
Direcciones Futuras
There are a number of future directions for research involving HMBPP. One area of interest is in the development of new cancer treatments. Further research is needed to determine the optimal dosages and administration methods for HMBPP in order to maximize its anti-cancer effects. Additionally, more research is needed to fully understand the mechanism of action of HMBPP and how it interacts with other compounds in the body. Finally, HMBPP may have applications in other areas of medical research, such as the treatment of autoimmune disorders and inflammatory conditions.
Aplicaciones Científicas De Investigación
HMBPP has been studied extensively for its potential applications in medical research. One of the primary areas of interest is in the development of new treatments for cancer. HMBPP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research.
Propiedades
IUPAC Name |
4-(3-hydroxy-3-methylbut-1-ynyl)-N-[1-(2-phenylethyl)piperidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-25(2,29)16-14-21-10-12-22(13-11-21)24(28)26-23-9-6-17-27(19-23)18-15-20-7-4-3-5-8-20/h3-5,7-8,10-13,23,29H,6,9,15,17-19H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOUJINCXCCZCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NC2CCCN(C2)CCC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B3917505.png)

![2-{3-[2-(4-bromophenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3917532.png)
![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]piperidin-3-ol](/img/structure/B3917540.png)
![N-(3-methoxyphenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B3917544.png)
![ethyl 4-{2,5-dimethyl-3-[(3-methyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}benzoate](/img/structure/B3917550.png)

![N'-[(4-iodobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B3917557.png)


![ethyl 5-(3-methoxyphenyl)-7-methyl-2-[(5-methyl-2-furyl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3917575.png)
![1-[3-(2-chlorophenyl)acryloyl]-2-methylpiperidine](/img/structure/B3917588.png)